tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate
Description
tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate (CAS: 1039826-29-3) is a chiral pyrrolidine derivative featuring a bromomethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₈BrNO₂, with a molecular weight of 264.16 g/mol . The compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological disorders and cancer . The (R)-configuration at the 2-position ensures stereochemical control in downstream reactions, making it valuable for asymmetric synthesis.
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m1/s1 |
InChI Key |
SFKIJLRMCFYHSN-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS).
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst
Chemical Reactions Analysis
tert-Butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₂₀BrNO₂
- Molecular Weight : 278.19 g/mol
- CAS Number : 1039826-29-3
The compound features a pyrrolidine ring with a tert-butyl ester group and a bromomethyl substitution, which enhances its reactivity towards nucleophiles. This property is crucial for its applications in various chemical reactions and biological interactions.
Organic Synthesis
tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has shown potential biological activity, making it relevant for drug development. Its mechanism of action primarily involves the interaction of the bromomethyl group with nucleophilic sites on proteins, which can lead to enzyme inhibition or modification of protein activity. This property is particularly useful for designing inhibitors targeting specific enzymes involved in disease pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties.
- Antitumor Potential : Research indicates that derivatives of pyrrolidine can influence cancer cell proliferation, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, hinting at possible applications in neurodegenerative diseases .
Enzyme Mechanism Studies
The compound can be utilized to study enzyme mechanisms by acting as a covalent modifier of active sites. This allows researchers to probe the functional aspects of enzymes and their interactions with substrates or inhibitors.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes by covalently modifying their active sites. This property was investigated in a study focusing on the inhibition of proteases involved in cancer progression, highlighting its potential as a therapeutic agent .
Case Study 2: Antitumor Activity
A series of experiments assessed the antitumor effects of pyrrolidine derivatives, including this compound. Results indicated that these compounds could significantly reduce tumor cell viability in vitro, suggesting a pathway for further development into anticancer drugs .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Stereochemical Considerations
The (2R)-configuration in the target compound is critical for maintaining stereoselectivity. For example, tert-butyl (2R,4S)-4-(cyclopropanesulfonamido)-2-methylpyrrolidine-1-carboxylate (CAS: N/A) leverages its stereochemistry to achieve selective binding in enzyme inhibition studies, highlighting the importance of chiral centers in bioactive molecules .
Pharmacological and Industrial Relevance
- Drug Intermediate: The target compound is a key precursor in synthesizing FTY720 analogs, which exhibit anticancer and immunomodulatory properties .
- Comparison with Adamantyl Derivatives : Adamantyl-based pyrrolidines (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) demonstrate antiviral and antidiabetic activity, but their rigid structures limit synthetic flexibility compared to bromomethyl-substituted analogs .
Case Studies
- Anticancer Agents : The target compound was used to synthesize tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate, a dual-acting anticancer agent evaluated in glioblastoma models .
- PET Imaging Probes : Derivatives like tert-butyl (R)-2-(4-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate serve as precursors for brain-penetrant PARP inhibitors .
Biological Activity
tert-butyl (2R)-2-(bromomethyl)-2-methylpyrrolidine-1-carboxylate is an organic compound notable for its unique structural features and potential biological applications. This compound has garnered attention in medicinal chemistry and biological studies due to its reactivity and ability to interact with various biomolecular targets.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 278.19 g/mol
- Structural Features :
- Contains a tert-butyl ester group .
- Features a bromomethyl substituent on a pyrrolidine ring, which enhances its reactivity.
The biological activity of this compound primarily arises from the interaction of the bromomethyl group with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:
- Covalent Bond Formation : The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions that can modify the activity of target proteins.
- Enzyme Inhibition : Research indicates potential for enzyme inhibition through these interactions, which could be relevant in drug development contexts.
Biological Applications
This compound has several promising applications in scientific research:
- Medicinal Chemistry : Explored for its potential as a drug candidate due to its ability to modulate biological pathways.
- Organic Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules, particularly those with biological significance.
- Biological Studies : Utilized in studies examining enzyme inhibition and protein-ligand interactions.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate | CHBrNO | Different position of bromomethyl substitution |
| tert-butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate | CHBrNO | Variation in stereochemistry affecting reactivity |
| tert-butyl (2R)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate | CHNO | Hydroxymethyl group instead of bromomethyl |
These comparisons highlight the specific bromomethyl substitution pattern of this compound, which may enhance its reactivity and selectivity in biological interactions.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:
-
Synthesis Pathways :
- The synthesis typically involves cyclization reactions to form the pyrrolidine ring, introduction of the bromomethyl group via bromination, and subsequent esterification with tert-butyl alcohol .
- Biological Evaluation :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
